molecular formula C8H5N3O2 B1474129 2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 1383536-40-0

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No. B1474129
M. Wt: 175.14 g/mol
InChI Key: NASFOPKXMRZQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is a chemical compound. Unfortunately, there is not much specific information available about this compound .


Molecular Structure Analysis

The molecular structure of “2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is not explicitly mentioned in the available resources .


Chemical Reactions Analysis

The specific chemical reactions involving “2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” are not detailed in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” are not detailed in the available resources .

Scientific Research Applications

1. Drug Synthesis and Medicinal Chemistry

This compound can serve as a precursor in the synthesis of imidazole-containing drugs. Imidazole derivatives are known for their wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties . The presence of a tetrahydropyrimidine moiety could be exploited to create novel therapeutic agents with enhanced efficacy and specificity.

3. Chemical Biology and Probe Design

Due to its reactive alkyne group, this compound could be used to design chemical probes for bioconjugation techniques. These probes can be utilized in various applications, including fluorescence in situ hybridization (FISH) and multicolor fluorescence analysis, to study cellular processes .

Safety And Hazards

The safety and hazards associated with “2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” are not specified in the available resources .

Future Directions

The future directions for the study and application of “2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” are not detailed in the available resources .

properties

IUPAC Name

2,4-dioxo-1-prop-2-ynylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O2/c1-2-3-11-5-6(4-9)7(12)10-8(11)13/h1,5H,3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASFOPKXMRZQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C(=O)NC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 3
Reactant of Route 3
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 4
Reactant of Route 4
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 5
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Reactant of Route 6
2,4-Dioxo-1-(prop-2-yn-1-yl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.